Cas no 1052138-94-9 (2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester)
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
- 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Methylsulfonyl)pyridine-5-boronic acid pinacol ester
- 2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- D-5208
- 6-(Methylsulfonyl)pyridine-3-boronic Acid Pinacol Ester
- Z2044750077
- EN300-4698434
- (6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- AS-33830
- 2-METHANESULFONYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- AKOS024262681
- MFCD11878228
- SCHEMBL2596044
- 6-methylsulfonyl-pyridine-3-boronic acid pinacol ester
- SY028003
- DTXSID80726170
- CS-0052223
- SCUZUURDIKSGEK-UHFFFAOYSA-N
- 1052138-94-9
- MB10915
- 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- A896062
- FT-0702554
- 2-METHANESULFONYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- DA-27643
- 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester
-
- MDL: MFCD11878228
- Inchi: 1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-10(14-8-9)19(5,15)16/h6-8H,1-5H3
- InChI Key: SCUZUURDIKSGEK-UHFFFAOYSA-N
- SMILES: S(C)(C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=N1)(=O)=O
Computed Properties
- Exact Mass: 283.10500
- Monoisotopic Mass: 283.1049594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 441.7±45.0℃ at 760 mmHg
- PSA: 73.87000
- LogP: 1.86510
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05796-5g |
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester |
1052138-94-9 | 95% | 5g |
$880 | 2023-09-07 | |
| TRC | M354100-10mg |
2-(Methylsulfonyl)pyridine-5-boronic Acid Pinacol Ester |
1052138-94-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M354100-50mg |
2-(Methylsulfonyl)pyridine-5-boronic Acid Pinacol Ester |
1052138-94-9 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | M354100-100mg |
2-(Methylsulfonyl)pyridine-5-boronic Acid Pinacol Ester |
1052138-94-9 | 100mg |
$ 160.00 | 2022-06-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M171834-1g |
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester |
1052138-94-9 | 97% | 1g |
¥2049.90 | 2023-09-01 | |
| Alichem | A029187707-1g |
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1052138-94-9 | 95% | 1g |
$551.25 | 2023-09-04 | |
| Alichem | A029187707-5g |
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1052138-94-9 | 95% | 5g |
$1590.75 | 2023-09-04 | |
| Chemenu | CM105596-100mg |
2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1052138-94-9 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | D496009-1G |
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester |
1052138-94-9 | 97% | 1g |
$365 | 2024-05-23 | |
| eNovation Chemicals LLC | D496009-5G |
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester |
1052138-94-9 | 97% | 5g |
$1095 | 2024-05-23 |
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester Suppliers
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester
Introduction to 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester (CAS No. 1052138-94-9)
2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 1052138-94-9, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapeutics and advanced materials. The unique structural features of this compound, including its boronic acid pinacol ester functionality and the presence of a methylsulfonyl group, make it a versatile building block for organic synthesis.
The boronic acid pinacol ester moiety is particularly noteworthy due to its stability and reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions. The pinacol ester group enhances the stability of the boronic acid, making it more suitable for handling and storage while maintaining its reactivity in subsequent synthetic steps. This property has made 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester an indispensable reagent in the synthesis of complex organic molecules.
The methylsulfonyl group (-SO₂CH₃) attached to the pyridine ring introduces additional electronic and steric effects that can influence the reactivity and selectivity of the compound. In pharmaceutical applications, such functional groups are often strategically incorporated to modulate binding interactions with biological targets. The pyridine core itself is a common pharmacophore found in many drugs and natural products, contributing to its widespread use in medicinal chemistry. The combination of these structural elements makes 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester a valuable tool for researchers aiming to develop novel compounds with tailored biological activities.
Recent advancements in drug discovery have highlighted the importance of boronic acids in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. This property has been exploited in the development of protease inhibitors, which are critical in treating diseases such as cancer and infectious disorders. The boronic acid pinacol esters, like 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester, offer a synthetic route to access these valuable intermediates while minimizing unwanted side reactions.
In materials science, organoboron compounds have been explored for their potential applications in optoelectronics and catalysis. The boron center in these compounds can participate in coordination chemistry, allowing them to be used as ligands or catalysts in various reactions. The stability and reactivity of 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester make it an attractive candidate for such applications, particularly where precise control over molecular structure is required.
The synthesis of 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. Key steps include functionalization at the 5-position of the pyridine ring with a boronic acid group, followed by protection as a pinacol ester to enhance stability. The presence of the methylsulfonyl group requires careful handling during synthesis to avoid unwanted side reactions or decomposition. Despite these challenges, the high yield and purity obtained from modern synthetic methodologies make this compound readily accessible for research purposes.
One of the most significant recent applications of 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester has been in the development of novel anticancer agents. Researchers have leveraged its reactivity in cross-coupling reactions to construct complex heterocyclic scaffolds that mimic natural products with known anticancer properties. By incorporating this compound into their synthetic strategies, scientists have been able to generate libraries of drug-like molecules that exhibit potent activity against various cancer cell lines. These efforts have led to several promising candidates entering preclinical evaluation.
The compound's utility extends beyond pharmaceutical applications into agrochemical research. Boronic acids are increasingly being used as key structural components in herbicides and pesticides due to their ability to interact with biological targets at high selectivity. The methylsulfonyl group enhances the lipophilicity of boronic acid derivatives, improving their absorption and distribution within biological systems. This has opened up new avenues for developing environmentally friendly agrochemicals that are effective yet less toxic to non-target organisms.
In conclusion, 2-(methylsulfonyl)pyridine-5-boronic acid pinacol ester (CAS No. 1052138-94-9) is a multifunctional organoboron compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical transformations, making it an essential intermediate for synthesizing biologically active molecules and advanced materials. Recent research highlights its role in developing targeted therapeutics and sustainable agrochemicals, underscoring its importance as a research tool.
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